2-Pyrrolidin-3-YL-5-(trifluoromethyl)pyrimidine
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Overview
Description
2-Pyrrolidin-3-YL-5-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrrolidine ring fused to a pyrimidine ring with a trifluoromethyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable pyrimidine precursor . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-3-YL-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-Pyrrolidin-3-YL-5-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-3-YL-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with a similar ring structure but different functional groups.
Prolinol: A pyrrolidine derivative with hydroxyl groups.
Uniqueness
2-Pyrrolidin-3-YL-5-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug discovery, offering distinct advantages over other pyrrolidine derivatives .
Properties
Molecular Formula |
C9H10F3N3 |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-pyrrolidin-3-yl-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-4-14-8(15-5-7)6-1-2-13-3-6/h4-6,13H,1-3H2 |
InChI Key |
OQSPPXOWAVEDLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
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